1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes benzyl and benzyloxy groups attached to the pyrazole ring, as well as a methoxyethyl group and a carboxamide functional group.
Preparation Methods
The synthesis of 1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the benzyloxy group: This step involves the reaction of the pyrazole derivative with benzyl alcohol in the presence of a dehydrating agent such as phosphorus oxychloride.
Incorporation of the methoxyethyl group: This can be done through an alkylation reaction using 2-methoxyethyl chloride and a base.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the carboxamide group.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and various solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate specific biological pathways and targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-benzyl-3-(benzyloxy)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide: This compound lacks the methoxyethyl group, which may result in different biological activities and chemical properties.
1-benzyl-3-(benzyloxy)-N-(ethyl)-1H-pyrazole-4-carboxamide: This compound has an ethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
1-benzyl-3-(benzyloxy)-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may influence its hydrogen bonding interactions and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-N-(2-methoxyethyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-13-12-22-20(25)19-15-24(14-17-8-4-2-5-9-17)23-21(19)27-16-18-10-6-3-7-11-18/h2-11,15H,12-14,16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISOBOWXUMIOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN(N=C1OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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